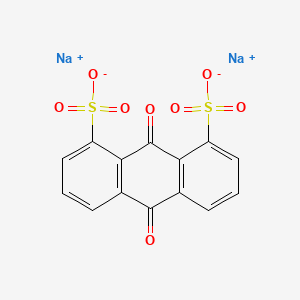
Ammonium undecafluorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium undecafluorohexanoate, also known as APFHx , is a chemical compound with the molecular formula C6HF11NO2 . It belongs to the class of perfluoroalkyl substances (PFAS) . APFHx is an ammonium salt derived from undecafluorohexanoic acid (PFHx). The compound is used in various industrial applications, including surface treatments, coatings, and fire-fighting foams .
Molecular Structure Analysis
APFHx has a linear structure, with eleven fluorine atoms attached to a hexanoic acid backbone. The ammonium cation (NH4+) balances the negative charge from the fluorine atoms. The compound’s molecular weight is approximately 301.06 g/mol .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ammonium undecafluorohexanoate's related compounds have been studied for various chemical applications. For instance, ammonium hexafluoridosilicates are significant in solving the utilization of solutions of fluorosilicic acid, a primary alternative source of fluorine for the chemical industry (Gelmboldt, Kravtsov, & Fonari, 2019). Similarly, ammonium salts, including related compounds, have been utilized in separating phenols from oils by forming deep eutectic solvents, showcasing their efficiency in nonaqueous processes (Pang, Hou, Wu, Guo, Peng, & Marsh, 2012).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, ammonium-based compounds have been used in various studies. For example, ammonium salts have been employed in a gas-phase NMR technique to study the thermolysis of materials, particularly in the thermal decomposition of ammonium perfluorooctanoate (Krusic & Roe, 2004). Additionally, methods involving ammonium bifluoride have been developed for decomposing diverse solid inorganic matrices, significantly enhancing constituent elemental analysis (O’Hara, Kellogg, Parker, Morrison, Corbey, & Grate, 2017).
Biological and Medical Research
In the biological field, ammonium ions, including related compounds, have been studied extensively. Research indicates that ammonium is a major inorganic nitrogen source for plants, influencing physiological and morphological responses (Liu & von Wirén, 2017). This highlights its importance in plant biology and agriculture.
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
21615-47-4 |
|---|---|
Formule moléculaire |
C6HF11O2.H3N C6H4F11NO2 |
Poids moléculaire |
331.08 g/mol |
Nom IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
InChI |
InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3 |
Clé InChI |
OWCNWICUDXNCTI-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
SMILES canonique |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
| 21615-47-4 | |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)
